molecular formula C7H15BN2O3 B1245597 Ala-boroPro

Ala-boroPro

Cat. No.: B1245597
M. Wt: 186.02 g/mol
InChI Key: WDFZXMUIFGGBQF-WDSKDSINSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ala-boroPro typically involves the coupling of D-alanine with a boronic acid derivative. One common method includes the reaction of 6-hydrazinylnicotinic acid with D-alanine, followed by coupling with a boronic acid derivative to form the final product . The reaction conditions often involve the use of coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale peptide synthesis techniques. These methods typically employ automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ala-boroPro undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, reduced boron derivatives, and substituted boronic acid compounds .

Scientific Research Applications

Ala-boroPro has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex boron-containing molecules.

    Biology: Serves as a potent inhibitor of fibroblast activation protein, making it useful in studying the tumor microenvironment.

    Medicine: Employed in cancer imaging and therapy due to its high affinity for fibroblast activation protein.

    Industry: Utilized in the development of radiopharmaceuticals for diagnostic imaging.

Mechanism of Action

Ala-boroPro exerts its effects by inhibiting fibroblast activation protein, a serine protease involved in the degradation of extracellular matrix components. The compound binds to the active site of fibroblast activation protein, preventing its enzymatic activity. This inhibition disrupts the tumor microenvironment, leading to reduced tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ala-boroPro is unique due to its high selectivity for fibroblast activation protein over other proteases, making it a highly effective tool for cancer imaging and therapy. Its boronic acid moiety allows for versatile chemical modifications, enabling the development of various derivatives with improved properties .

Properties

Molecular Formula

C7H15BN2O3

Molecular Weight

186.02 g/mol

IUPAC Name

[(2R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C7H15BN2O3/c1-5(9)7(11)10-4-2-3-6(10)8(12)13/h5-6,12-13H,2-4,9H2,1H3/t5-,6-/m0/s1

InChI Key

WDFZXMUIFGGBQF-WDSKDSINSA-N

Isomeric SMILES

B([C@@H]1CCCN1C(=O)[C@H](C)N)(O)O

Canonical SMILES

B(C1CCCN1C(=O)C(C)N)(O)O

Synonyms

Ala-boroPro
alanylpyrrolidine-boronic acid

Origin of Product

United States

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